4-(Diethylamino)quinazoline-6-carbaldehyde
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Overview
Description
4-(Diethylamino)quinazoline-6-carbaldehyde is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The compound this compound is characterized by its molecular formula C13H15N3O and a molecular weight of 229.278 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)quinazoline-6-carbaldehyde typically involves the reaction of 4-chloroquinazoline with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The reaction can be represented as follows:
4-chloroquinazoline+diethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-(Diethylamino)quinazoline-6-carboxylic acid.
Reduction: 4-(Diethylamino)quinazoline-6-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)quinazoline-6-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Diethylamino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit histone deacetylase (HDAC) enzymes, resulting in altered gene expression and potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A structurally similar compound with various biological activities, including antimicrobial and anticancer properties.
2-Quinazolinone: Another quinazoline derivative with significant pharmacological utility.
Uniqueness
4-(Diethylamino)quinazoline-6-carbaldehyde is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with specific molecular targets .
Properties
CAS No. |
648449-16-5 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(diethylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-3-16(4-2)13-11-7-10(8-17)5-6-12(11)14-9-15-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
GMCRGEYFNDUPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
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